

# Physicochemical Properties of Desferriferrichrome: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Ferrichrome Iron-free*

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## Introduction

Desferriferrichrome is a naturally occurring hydroxamate siderophore produced by various fungi, including species of *Aspergillus* and *Ustilago*.<sup>[1]</sup> As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition.<sup>[2]</sup> Its potent and selective iron-binding properties have garnered significant interest in the scientific community, particularly for its potential applications in drug development, including novel antimicrobial strategies and treatments for iron overload disorders. This technical guide provides a comprehensive overview of the physicochemical properties of desferriferrichrome, detailed experimental protocols for its characterization, and visualizations of its biological pathways.

## Core Physicochemical Properties

Desferriferrichrome is a cyclic hexapeptide composed of three glycine residues and three N<sup>5</sup>-acetyl-N<sup>5</sup>-hydroxy-L-ornithine residues.<sup>[1][3]</sup> This structure confers its remarkable ability to coordinate with ferric iron.

## Table 1: General and Physical Properties of Desferriferrichrome

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>45</sub> N <sub>9</sub> O <sub>12</sub>	[1]
Molecular Weight	687.7 g/mol	[1]
CAS Number	34787-28-5	[1]
Appearance	White to off-white solid	
Melting Point	197-203°C	

**Table 2: Solubility and Stability of Desferriferrichrome**

Property	Details	Reference
Solubility	Water: ≥10 mg/mL (requires sonication and warming) Methanol, Ethanol, DMSO: Soluble	[4]
Stability	Stable under standard laboratory conditions. Degradation may occur at extreme pH and temperatures.	
pKa	The hydroxamate groups have pKa values in the range of 8-10, typical for siderophores, enabling strong chelation of Fe(III) at physiological pH.	[5][6]

## Spectroscopic Profile

The structural elucidation and characterization of desferriferrichrome rely on various spectroscopic techniques.

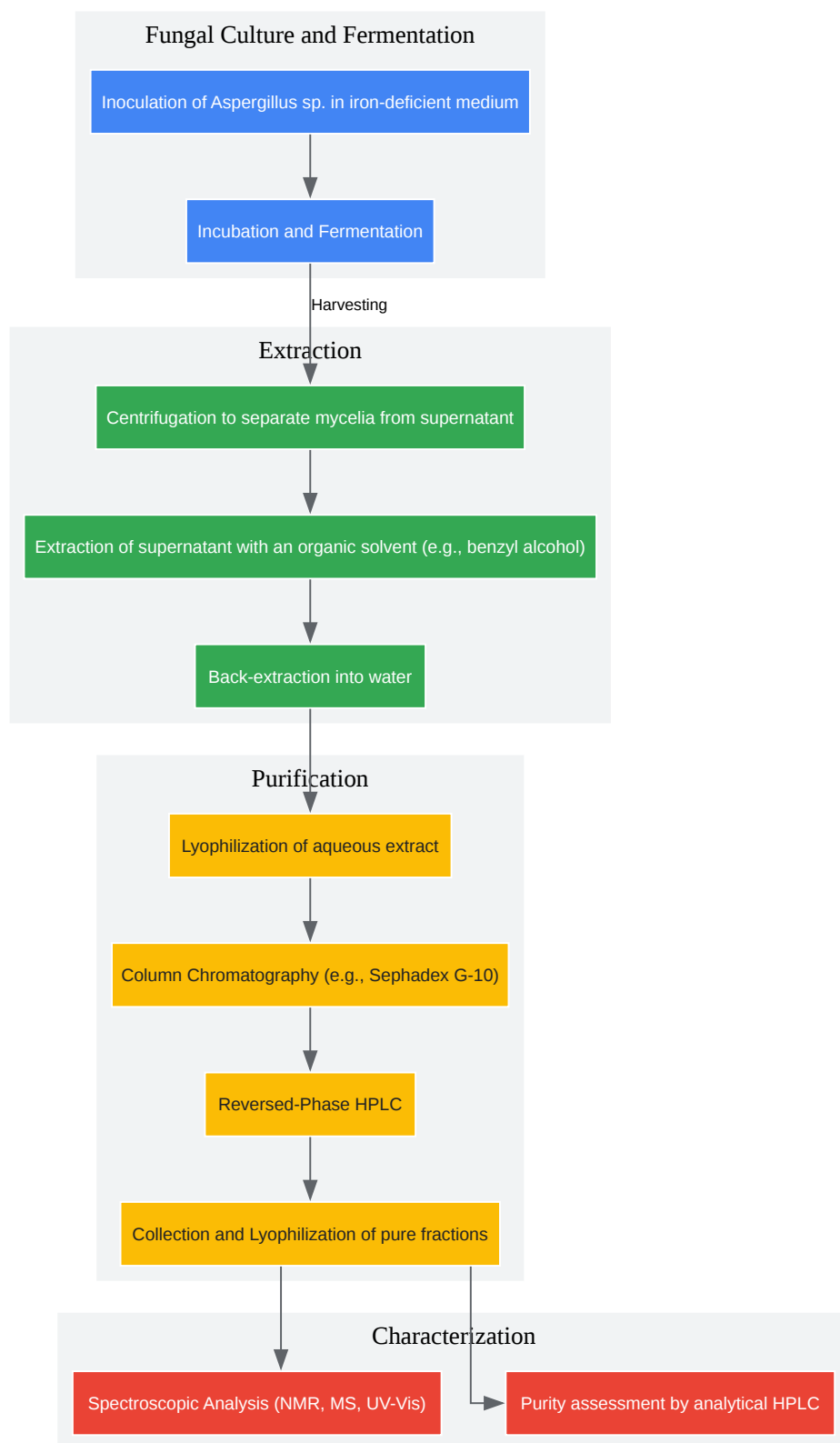
**Table 3: Spectroscopic Data of Desferriferrichrome**

Technique	Expected Wavelengths/Shifts	Reference
UV-Vis Spectroscopy	In the absence of iron, desferriferrichrome exhibits minimal absorption in the visible range. Upon chelation with iron to form ferrichrome, a characteristic absorption band appears around 425 nm.	[7][8][9]
$^1\text{H}$ NMR Spectroscopy	The proton NMR spectrum in $d_6$ -DMSO is complex due to the presence of multiple conformers in solution. Key signals include those from the peptide backbone, the ornithine side chains, and the acetyl groups.	[10][11]
$^{13}\text{C}$ NMR Spectroscopy	The carbon NMR spectrum complements the $^1\text{H}$ NMR data, with characteristic signals for the carbonyl carbons of the peptide bonds and acetyl groups, as well as the carbons of the amino acid residues.	[10][12][13]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for N-H stretching of the amide groups ( $\sim 3300\text{ cm}^{-1}$ ), C=O stretching of the amide and acetyl groups ( $\sim 1650\text{ cm}^{-1}$ ), and N-O stretching of the hydroxamate groups ( $\sim 1000\text{-}1100\text{ cm}^{-1}$ ).	[14][15]

## Experimental Protocols

### Isolation and Purification of Desferriferrichrome from Fungal Culture

This protocol outlines the general steps for obtaining pure desferriferrichrome from a fungal source, such as *Aspergillus* species.[\[16\]](#)[\[17\]](#)



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**Fig. 1:** Workflow for the isolation and purification of desferriferichrome.

## High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a standard method for the purification and analysis of desferriferrichrome.[\[18\]](#)[\[19\]](#)

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes. Flow Rate: 1.0 mL/min. Detection: UV absorbance at 220 nm (for the peptide backbone) and 425 nm (for the iron complex, ferrichrome).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of desferriferrichrome.[\[20\]](#)[\[21\]](#)[\[22\]](#)  
[\[23\]](#)[\[24\]](#)

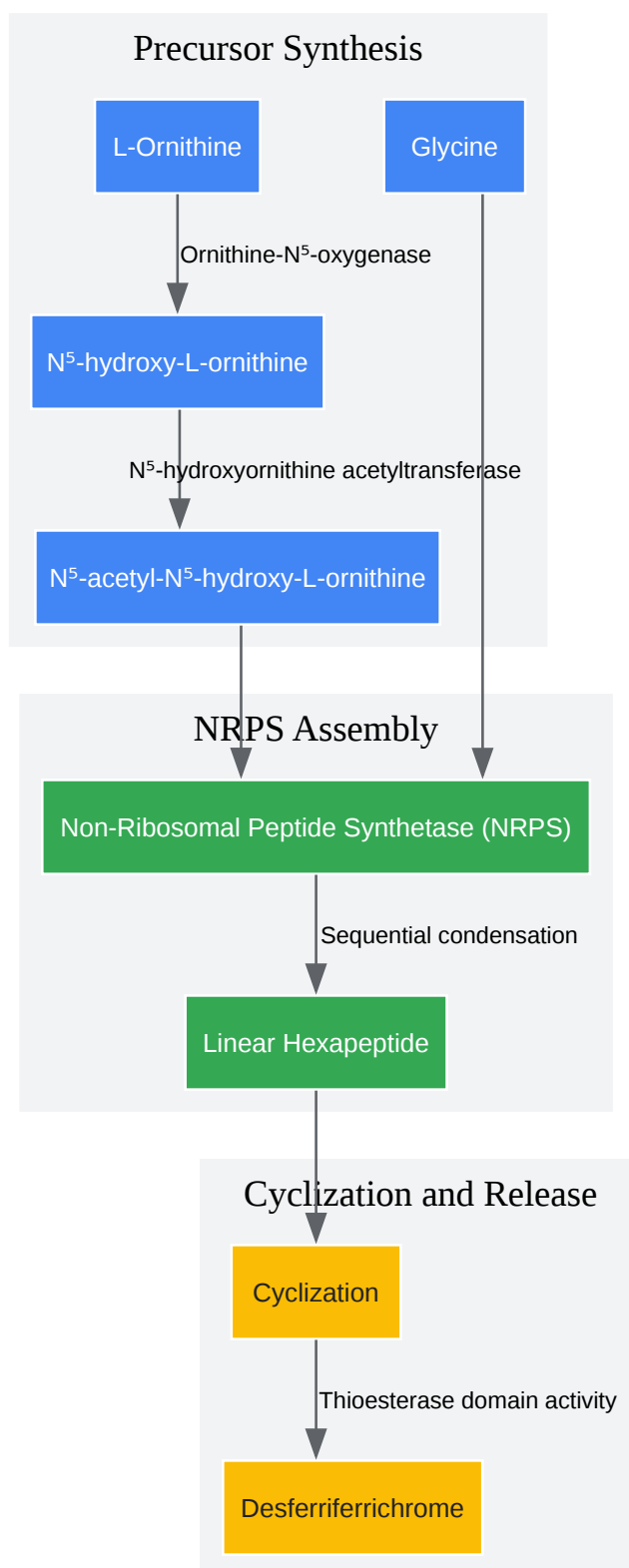
Sample Preparation: Dissolve 5-10 mg of purified desferriferrichrome in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher). Experiments:

- $^1\text{H}$  NMR: To observe the proton signals.
- $^{13}\text{C}$  NMR: To observe the carbon signals.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete assignment of proton and carbon signals.

## Biological Pathways

### Desferriferrichrome Biosynthesis

The biosynthesis of desferriferrichrome is a complex process orchestrated by a series of enzymes, with a non-ribosomal peptide synthetase (NRPS) at its core.[\[25\]](#)[\[26\]](#)

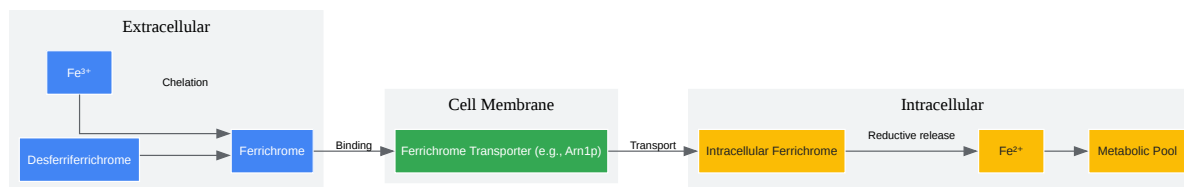


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**Fig. 2:** Simplified biosynthetic pathway of desferriferrichrome.

## Iron Transport Mechanism

Desferriferrichrome, after chelating iron in the extracellular environment to form ferrichrome, is recognized by specific transporters on the fungal cell membrane for internalization.[27][28][29]



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**Fig. 3:** Mechanism of ferrichrome-mediated iron uptake in fungi.

## Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of desferriferrichrome. The presented data and protocols are intended to support researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development in their efforts to explore and harness the potential of this fascinating siderophore. The detailed characterization of desferriferrichrome is a critical step towards understanding its biological functions and developing novel therapeutic applications.

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